Sinbaglustat is a synthetic compound classified as an N-alkyl iminosugar, specifically identified as (2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol. This compound has garnered attention for its potential therapeutic applications in treating lysosomal storage disorders by inhibiting key enzymes involved in glycosphingolipid metabolism. The molecular formula of Sinbaglustat is CHNO, and it is recognized under the CAS registry number 441061-33-2. The compound's development is primarily focused on its role as a glucosylceramide synthase inhibitor, which is crucial for managing diseases such as Tay-Sachs disease and GM2 gangliosidosis .
Sinbaglustat originates from the field of medicinal chemistry and biochemistry, particularly within the context of glycosphingolipid metabolism. It falls under the classification of small molecule drugs and is categorized as an inhibitor of glucosylceramide synthase and β-glucosidase 2. Its mechanism of action involves modulating the synthesis and degradation pathways of complex glycosphingolipids in the body .
The synthesis of Sinbaglustat involves several key steps:
The industrial production of Sinbaglustat requires careful optimization of reaction conditions to achieve high yield and purity. This includes precise control over temperature, pH, and reaction time during both the alkylation and hydroxylation phases. Purification methods such as crystallization or chromatography are employed to isolate the final compound.
The molecular structure of Sinbaglustat features a pentylpiperidine backbone with hydroxymethyl groups at specific positions. The stereochemistry is defined by its specific configuration at various chiral centers:
This structure allows Sinbaglustat to interact effectively with target enzymes involved in glycosphingolipid metabolism .
Sinbaglustat can undergo several types of chemical reactions:
Common reagents for these reactions include:
Sinbaglustat functions primarily as an inhibitor of glucosylceramide synthase, which plays a critical role in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, Sinbaglustat reduces the levels of glucosylceramide and other downstream metabolites that accumulate in lysosomal storage disorders. This mechanism has been demonstrated through pharmacokinetic studies showing dose-dependent inhibition and modulation of glycosphingolipid levels in human subjects .
Pharmacokinetic studies have shown that Sinbaglustat exhibits a biphasic disposition with a terminal half-life of approximately 12 hours after administration. About half of the administered dose is excreted unchanged in urine .
Sinbaglustat has several notable applications in scientific research:
Sinbaglustat (ACT-519276, OGT2378) is a novel N-alkyl iminosugar small molecule ((2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol) designed as a dual-targeting therapeutic agent. It simultaneously inhibits two key enzymes in glycosphingolipid (GSL) metabolism:
This dual inhibition disrupts both synthesis (via GCS blockade) and salvage pathways (via GBA2 inhibition) of GSL metabolism. Sinbaglustat's ability to cross the blood-brain barrier enables central nervous system (CNS) engagement, distinguishing it from peripherally restricted GCS inhibitors [4] [5]. Mechanistically, sinbaglustat binds to the active sites of both enzymes, competitively inhibiting their substrates: UDP-glucose for GCS and GlcCer for GBA2 [2].
Target Enzyme | Subcellular Localization | Primary Function | Inhibition Consequence |
---|---|---|---|
Glucosylceramide Synthase (GCS) | Golgi apparatus | Ceramide glucosylation → GlcCer | Reduced biosynthesis of complex gangliosides |
Non-Lysosomal Glucosylceramidase (GBA2) | Plasma membrane/ER | GlcCer hydrolysis → Ceramide + Glucose | Accumulation of pro-survival GlcCer; Reduced pro-apoptotic ceramide |
Sinbaglustat exhibits asymmetric inhibitory potency between its two targets:
Pharmacodynamic studies in healthy subjects confirm this dual-phase response. Plasma GlcCer levels initially rise at low sinbaglustat concentrations (GBA2 dominance), then decline below baseline at higher concentrations (GCS dominance). Downstream GSLs (e.g., globotriaosylceramide) show slower reductions due to complex metabolic kinetics [2]. The compound’s selectivity profile avoids significant inhibition of related enzymes (e.g., lysosomal GBA1, intestinal glycosidases), minimizing off-target effects [5].
Dose Level | GBA2 Inhibition | GCS Inhibition | Net GlcCer Change | Downstream GSL Dynamics |
---|---|---|---|---|
Low | Potent (≥90%) | Minimal | ↑↑↑ Accumulation | Unchanged (LacCer, Gb3) |
Medium | Potent | Moderate | ↑ Transient increase | Gradual ↓ (Complex GSLs) |
High | Potent | Significant | ↓↓ Depletion | Sustained ↓↓ (Delayed onset) |
The dual inhibition of GCS and GBA2 by sinbaglustat orchestrates a multipronged rebalancing of sphingolipid homeostasis with therapeutic implications for lysosomal storage disorders (LSDs):
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7